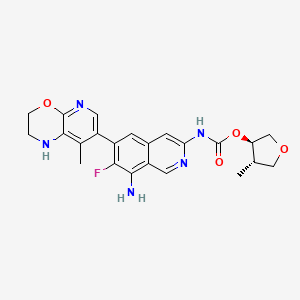

(3S,4R)-GNE-6893

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24FN5O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate |

InChI |

InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m0/s1 |

InChI Key |

ABFKLHVMHUGOBS-GTNSWQLSSA-N |

Isomeric SMILES |

C[C@H]1COC[C@@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |

Canonical SMILES |

CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the T-Cell Modulating Activity of (3S,4R)-GNE-6893, a Potent and Selective HPK1 Inhibitor

For Immediate Release

SOUTH SAN FRANCISCO, CA – Genentech researchers have detailed the mechanism of action of (3S,4R)-GNE-6893, a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This technical overview synthesizes the available data on GNE-6893, providing an in-depth guide for researchers, scientists, and drug development professionals. The focus is on its targeted activity in T-cells, a critical component of the adaptive immune system.

HPK1, also known as MAP4K1, is a key negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, GNE-6893 effectively removes this brake on the immune system, leading to enhanced T-cell activation and a more robust immune response. This makes HPK1 an attractive target for cancer immunotherapy, with the potential to augment the efficacy of existing treatments like checkpoint inhibitors.[1][2][3]

Core Mechanism of Action in T-Cells

The primary mechanism of action of GNE-6893 in T-cells is the direct inhibition of HPK1's kinase activity. HPK1 negatively regulates TCR signaling by phosphorylating and subsequently promoting the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[1] SLP76 is a crucial scaffold protein that, upon T-cell activation, brings together various signaling molecules to propagate the downstream signal.

By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP76, thereby stabilizing the TCR signalosome and amplifying the signaling cascade.[1][4] This leads to increased T-cell proliferation and the production of key effector cytokines, such as Interleukin-2 (IL-2).[1]

A diagram illustrating the HPK1 signaling pathway in T-cells and the inhibitory effect of GNE-6893 is presented below.

Potency and Selectivity Profile

GNE-6893 has demonstrated subnanomolar biochemical inhibition of HPK1 and potent activity in cellular assays.[1] Its high selectivity is a key attribute, minimizing off-target effects and contributing to a favorable in vitro safety profile.

| Parameter | Value | Assay System |

| HPK1 Ki | < 0.013 nM | Biochemical Assay |

| pSLP76 IC50 | 44 nM | Jurkat Cell Assay[5] |

| IL-2 Secretion EC50 | 6.4 nM | Primary Human T-Cell Assay[5] |

| Kinase Selectivity | 347/356 kinases <50% inhibition @ 0.1 µM | In vitro panel[2] |

Table 1: Quantitative Potency and Selectivity Data for this compound.

Experimental Protocols and Methodologies

The development and characterization of GNE-6893 involved a series of key experiments to determine its biochemical potency, cellular activity, and selectivity.

1. HPK1 Biochemical Potency Assay (HTRF):

-

Objective: To determine the direct inhibitory activity of GNE-6893 on the HPK1 enzyme.

-

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) enzymatic assay was utilized. The assay measures the phosphorylation of a substrate by the HPK1 kinase domain. The reaction is initiated by the addition of an Mg/ATP mixture. The inhibitory effect of GNE-6893 is quantified by measuring the reduction in the HTRF signal, from which a Ki value is calculated.[1]

2. Jurkat Cell pSLP76 Phosphorylation Assay:

-

Objective: To assess the ability of GNE-6893 to inhibit HPK1 activity in a cellular context.

-

Methodology: Jurkat cells, a human T-lymphocyte cell line, were stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.[1] Cells were pre-treated with varying concentrations of GNE-6893. The level of SLP76 phosphorylation at Serine 376 was measured, likely using a method such as Western blotting or a cell-based immunoassay. The IC50 value represents the concentration of GNE-6893 required to inhibit 50% of the SLP76 phosphorylation.[1][4]

3. Primary Human T-Cell IL-2 Secretion Assay:

-

Objective: To evaluate the functional consequence of HPK1 inhibition on primary T-cell effector function.

-

Methodology: Primary human T-cells were isolated and stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of GNE-6893.[1] After a period of incubation, the supernatant was collected, and the concentration of secreted IL-2 was measured, typically by ELISA. The EC50 value is the concentration of the compound that induces a half-maximal increase in IL-2 production.[5]

The general workflow for these key experiments is depicted in the diagram below.

References

- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

(3S,4R)-GNE-6893: A Selective HPK1 Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, GNE-6893 has been shown to enhance T-cell activation and cytokine production, suggesting its potential to boost anti-tumor immune responses.[2][3][4] This document details the biochemical and cellular activity of GNE-6893, its selectivity profile, pharmacokinetic properties, and the experimental protocols used for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, efficacy, and biopharmaceutical properties.

Table 1: Biochemical and Cellular Activity of GNE-6893

| Parameter | Value | Description |

| HPK1 Ki | <0.019 nM | Biochemical potency, indicating the inhibitor's binding affinity to the HPK1 enzyme.[5] |

| pSLP76 IC50 (Jurkat cells) | 44 nM | Cellular potency, measuring the concentration required to inhibit the phosphorylation of SLP76 (a direct substrate of HPK1) by 50% in a T-cell line.[5] |

| IL-2 Secretion EC50 (Primary Human T-cells) | 6.4 nM | Cellular efficacy, representing the concentration needed to achieve 50% of the maximal increase in IL-2 secretion from stimulated primary human T-cells.[5] |

| IL-2 Augmentation (Primary Human T-cells) | ~5-fold | The fold-increase in IL-2 production in the presence of the inhibitor compared to untreated cells.[2] |

Table 2: Kinase Selectivity Profile of GNE-6893

| Parameter | Value | Description |

| Kinases Inhibited >50% at 100 nM | 8 out of 356 | High selectivity, with only a small fraction of kinases in a broad panel being significantly inhibited at a concentration >2000-fold above the HPK1 IC50.[2] |

| Selectivity over Lck | >200-fold | A crucial selectivity measure, as Lck is an upstream kinase in the TCR signaling pathway and its inhibition would be counterproductive.[2] |

Table 3: In Vitro Safety and ADME Profile of GNE-6893

| Parameter | Value | Description |

| hERG IC50 | 28 µM | A measure of potential cardiac toxicity; a higher value indicates a lower risk.[2] |

| Hepatocyte Stability | Favorable | Indicates good metabolic stability in human, rat, and mouse liver cells.[2] |

| MDCK Permeability | Favorable | Suggests good potential for oral absorption.[2] |

Table 4: Pharmacokinetic Properties of GNE-6893 in Preclinical Species

| Species | Oral Bioavailability (%) | Intravenous Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |

| Mouse | 37% | 34 | 1.8 |

| Rat | 30% | 39 | 2.2 |

| Dog | 46% | 14 | 2.2 |

| Cynomolgus Monkey | 53% | 14 | 1.9 |

| Human (predicted) | 43% | 5.9-6.9 | 2.1 |

| Data from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3737035.[4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway and the experimental workflow for the evaluation of GNE-6893.

Caption: HPK1 signaling pathway and the inhibitory action of GNE-6893.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently dampens T-cell activation and proliferation. This inhibitory role has positioned HPK1 as a promising therapeutic target in immuno-oncology, with the aim of enhancing anti-tumor immunity by releasing the brakes on T-cell-mediated responses. This guide provides an in-depth overview of the core functions of HPK1 in TCR signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

HPK1's Position and Mechanism in the T-Cell Receptor Signaling Pathway

Upon antigen presentation to the T-cell receptor, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 is recruited to the TCR signaling complex where it becomes activated.[1] Its primary mechanism of action involves the phosphorylation of key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3]

Phosphorylation of SLP-76 on serine 376 by HPK1 creates a binding site for 14-3-3 proteins.[4][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively destabilizing the TCR signaling complex.[2][3] This destabilization attenuates downstream signaling pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) pathway.[2] The net effect is a reduction in T-cell activation, cytokine production, and proliferation.[6]

Quantitative Impact of HPK1 Inhibition on T-Cell Function

The inhibition of HPK1, either genetically or pharmacologically, leads to a significant enhancement of T-cell effector functions. This is quantitatively demonstrated by a decrease in the phosphorylation of its direct target, SLP-76, and a corresponding increase in the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Table 1: Effect of HPK1 Inhibitors on SLP-76 Phosphorylation

| Compound | Cell Type | Assay | IC₅₀ (nM) | Reference |

| Compound 1 | Jurkat T-cells | pSLP-76 (S376) | 120 | [2] |

| Compound 2 | Jurkat T-cells | pSLP-76 (S376) | 20 | [2] |

| Compound 3 | Jurkat T-cells | pSLP-76 (S376) | 120 | [2] |

| KHK-6 | - | HPK1 Kinase Activity | 20 | [7] |

| GNE-1858 | - | HPK1 Inhibitory Effect | 1.9 | [8] |

| XHS | - | HPK1 Kinase Activity | 2.6 | [8] |

| Compound 22 | - | HPK1 Inhibitory Effect | 0.061 | [8] |

Table 2: Enhancement of T-Cell Cytokine Production by HPK1 Inhibition

| Condition | Cell Type | Cytokine | Fold Increase / EC₅₀ (nM) | Reference |

| HPK1 Knockout | Jurkat T-cells | IL-2 | Significant Increase | [2] |

| Compound 1 | Jurkat T-cells | IL-2 | EC₅₀ > 200 | [2] |

| Compound 2 | Jurkat T-cells | IL-2 | EC₅₀ ≈ 200 | [2] |

| Compound 3 | Jurkat T-cells | IL-2 | EC₅₀ > 200 | [2] |

| HPK1 Knockout | Regulatory T-cells (Tregs) | IL-2 | 2.78% of HPK1-/- Tregs produce IL-2 vs 0.13% of wild-type | [5] |

| HPK1 Knockout | Regulatory T-cells (Tregs) | IFN-γ | Significantly higher percentage of IFN-γ producing cells | [5] |

Detailed Experimental Protocols

In Vitro HPK1 Kinase Assay

This protocol is designed to measure the enzymatic activity of HPK1 and to screen for potential inhibitors.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

ATP

-

Test compounds (HPK1 inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP substrate, and ATP.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the recombinant HPK1 enzyme to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.[4][9]

-

The luminescent signal is proportional to the amount of ADP generated and thus to the HPK1 kinase activity.

-

Calculate the IC₅₀ value for the test compounds by plotting the percentage of inhibition against the compound concentration.

Immunoprecipitation and Western Blotting for HPK1-SLP-76 Interaction

This protocol is used to demonstrate the physical interaction between HPK1 and SLP-76 in T-cells.

Materials:

-

Jurkat T-cells or primary T-cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-HPK1 antibody for immunoprecipitation

-

Anti-SLP-76 antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents

Procedure:

-

Cell Lysis: Lyse stimulated or unstimulated T-cells with ice-cold lysis buffer.[10]

-

Immunoprecipitation:

-

Pre-clear the cell lysate with Protein A/G agarose beads to reduce non-specific binding.[10]

-

Incubate the pre-cleared lysate with an anti-HPK1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and SDS-PAGE:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with an anti-SLP-76 antibody.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the protein bands using an ECL detection system. A band corresponding to the molecular weight of SLP-76 in the HPK1 immunoprecipitate confirms the interaction.

-

CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat T-Cells

This protocol outlines the generation of HPK1 knockout Jurkat cell lines to study the functional consequences of HPK1 loss.

Materials:

-

Jurkat T-cells

-

Cas9 nuclease

-

HPK1-specific guide RNA (sgRNA)

-

Neon® Transfection System (Thermo Fisher Scientific) or other electroporation device

-

Culture medium (RPMI-1640 with 10% FBS)

-

96-well plates for single-cell cloning

Procedure:

-

gRNA Design and Synthesis: Design and synthesize sgRNAs targeting a critical exon of the HPK1 gene.

-

Ribonucleoprotein (RNP) Complex Formation: Incubate the Cas9 protein with the HPK1-specific sgRNA to form RNP complexes.

-

Electroporation:

-

Resuspend Jurkat cells in an appropriate electroporation buffer.

-

Mix the cells with the RNP complexes.

-

Electroporate the cells using an optimized program for Jurkat cells (e.g., using the Neon® Transfection System).[11]

-

-

Single-Cell Cloning:

-

Plate the electroporated cells at a limiting dilution in 96-well plates to isolate single clones.

-

-

Screening and Validation:

-

Expand the single-cell clones.

-

Screen for HPK1 knockout by Western blotting to confirm the absence of the HPK1 protein.

-

Functionally validate the knockout by assessing the phosphorylation of SLP-76 and IL-2 production upon TCR stimulation.[2]

-

Flow Cytometry for T-Cell Activation Markers

This protocol is used to assess the activation status of T-cells following treatment with an HPK1 inhibitor.

Materials:

-

Primary human T-cells or PBMCs

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

HPK1 inhibitor

-

Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

T-Cell Stimulation:

-

Isolate primary T-cells or use PBMCs.

-

Pre-incubate the cells with the HPK1 inhibitor at various concentrations.

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

-

Staining:

-

After an appropriate incubation period (e.g., 24-48 hours), harvest the cells.

-

Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the live, single T-cell population.

-

Analyze the percentage of CD69- and CD25-positive cells in the treated versus untreated control groups to determine the effect of the HPK1 inhibitor on T-cell activation.[3]

-

Conclusion

HPK1 is a well-validated negative regulator of T-cell receptor signaling. Its inhibition robustly enhances T-cell activation and effector functions, making it a highly attractive target for the development of novel cancer immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of HPK1 and to develop therapeutic agents that modulate its activity. The continued investigation into HPK1 signaling and the development of potent and selective inhibitors hold the promise of new and effective treatments for cancer and other diseases where enhanced T-cell immunity is beneficial.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biofeng.com [biofeng.com]

- 5. academic.oup.com [academic.oup.com]

- 6. arcusbio.com [arcusbio.com]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPK1 Kinase Enzyme System Application Note [promega.sg]

- 10. ulab360.com [ulab360.com]

- 11. sg.idtdna.com [sg.idtdna.com]

Rationale for Targeting HPK1 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2] HPK1 functions as an intracellular checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), and modulating the function of dendritic cells (DCs).[3][4][5] Its role in attenuating immune responses makes it a compelling target for cancer immunotherapy. By inhibiting HPK1, the aim is to unleash a more robust and sustained anti-tumor immune attack. This guide provides an in-depth overview of the rationale for targeting HPK1, detailing its signaling pathways, the impact of its inhibition on various immune cells, and preclinical and clinical evidence supporting its development as a therapeutic target. Furthermore, it offers detailed experimental protocols for key assays used to investigate HPK1 function and the efficacy of its inhibitors.

HPK1: A Negative Regulator of Immune Cell Function

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20-related kinase family.[6] Its expression is primarily restricted to the hematopoietic lineage, making it an attractive drug target with a potentially favorable safety profile due to limited expression in major organs.[7][8]

Role in T-Cell Regulation

HPK1 is a key negative regulator of T-cell activation and function.[4][9] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated.[6][10] Activated HPK1 then phosphorylates key adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[3][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the disassembly of the SLP-76 signaling complex and subsequent attenuation of downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways.[12][13] This ultimately leads to reduced T-cell proliferation and cytokine production, particularly of key anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3]

Impact on Dendritic Cells (DCs) and B Cells

HPK1 also plays a regulatory role in other immune cells. In dendritic cells (DCs), loss of HPK1 function leads to enhanced maturation, increased expression of co-stimulatory molecules (CD80, CD86), and elevated production of pro-inflammatory cytokines such as IL-12.[14][15][16] This results in superior antigen presentation and a more potent anti-tumor immune response.[7][16] In B cells, HPK1 acts as a negative regulator of B-cell receptor (BCR) signaling, and its inhibition can enhance B-cell activation and antibody production.[4][17]

Signaling Pathways Involving HPK1

The central role of HPK1 as a negative regulator is best understood through its integration into the T-cell receptor signaling cascade.

HPK1 Signaling in T-Cells

Preclinical Evidence for Targeting HPK1

A substantial body of preclinical data from genetic knockout and kinase-dead knock-in mouse models, as well as studies utilizing small molecule inhibitors, supports the targeting of HPK1 for cancer immunotherapy.

Genetic Models

Mice with genetic deletion (HPK1-/-) or with a catalytically inactive form of HPK1 (kinase-dead, KD) have provided crucial insights into its function.

-

Enhanced T-Cell Function: T-cells from HPK1-deficient and kinase-dead mice exhibit hyper-proliferation and increased production of Th1 cytokines, such as IFN-γ and IL-2, upon TCR stimulation.[7]

-

Resistance to Immunosuppression: HPK1-/- T-cells are resistant to the immunosuppressive effects of prostaglandin E2 (PGE2) and adenosine, which are often found in the tumor microenvironment (TME).[3][7]

-

Superior Anti-Tumor Immunity: Adoptive transfer of HPK1-/- T-cells into tumor-bearing mice confers resistance to tumor growth.[7] Furthermore, HPK1 kinase-dead mice show enhanced anti-tumor immunity in various syngeneic tumor models.[18]

Small Molecule Inhibitors

The development of potent and selective small molecule inhibitors of HPK1 has enabled the pharmacological validation of this target.

-

In Vitro Activity: HPK1 inhibitors have been shown to enhance the production of IL-2 and IFN-γ in human T-cells and revert the immunosuppressive effects of PGE2 and adenosine.[3][5]

-

In Vivo Efficacy: Oral administration of HPK1 inhibitors in syngeneic mouse tumor models has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[19][20]

Table 1: Preclinical Data on HPK1 Inhibition

| Model System | Intervention | Key Findings | Reference |

| HPK1-/- Mice | Genetic Knockout | Enhanced T-cell proliferation and Th1 cytokine production; Resistance to PGE2-mediated suppression; Resistance to lung tumor growth. | [7] |

| HPK1 Kinase-Dead Mice | Point Mutation (Loss of function) | Enhanced antitumor immunity in MC38 and GL261 syngeneic tumor models. | [18] |

| Human Primary T-Cells | Compound 1 (Small Molecule Inhibitor) | Enhanced Th1 cytokine production; Reversal of PGE2 and adenosine-mediated immune suppression. | [3] |

| Syngeneic Mouse Models (1956 sarcoma, MC38) | Compound K (Small Molecule Inhibitor) | Improved immune responses and significant anti-tumor efficacy, especially in combination with anti-PD-1. | [19] |

| CT-26 Syngeneic Mouse Model | RGT-197 (Small Molecule Inhibitor) | Anti-tumor efficacy as a single agent and in combination with an anti-PD-1 monoclonal antibody. | [21] |

Clinical Development of HPK1 Inhibitors

Several small molecule HPK1 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of targeting this kinase.

Table 2: Overview of HPK1 Inhibitors in Clinical Development

| Compound | Company | Phase | Clinical Trial Identifier | Key Findings/Status | Reference |

| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | NCT04521413 | Manageable safety profile. Monotherapy and combination with pembrolizumab have shown preliminary anti-tumor activity, including partial responses in HNSCC patients previously treated with pembrolizumab. | [1][22][23][24] |

| BGB-15025 | BeiGene | Phase 1 | NCT04649385 | Generally well-tolerated as monotherapy and in combination with tislelizumab. Combination therapy showed an improved objective response rate compared to monotherapy. | [3][9][10][25][26] |

| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | NCT05128487 | Acceptable safety profile. Monotherapy has shown preliminary clinical benefit, including a complete response in a renal cell carcinoma (RCC) patient. | [7][13][27][28][29] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate HPK1 function and the efficacy of its inhibitors.

HPK1 Kinase Activity Assay (ADP-Glo™)

This assay measures the kinase activity of HPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Protocol:

-

Reagent Preparation: Dilute HPK1 enzyme, substrate (e.g., Myelin Basic Protein - MBP), ATP, and test compounds to their final concentrations in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or DMSO vehicle control.

-

Add 2 µL of the diluted HPK1 enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the HPK1 kinase activity.[2][14][16][20]

Human T-Cell Activation Assay

This assay measures the effect of HPK1 inhibition on T-cell activation, typically by quantifying cytokine production.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with an anti-CD3 antibody (e.g., clone UCHT1 or HIT3a) at a concentration of 1-10 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.

-

T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).

-

Cell Culture: Resuspend the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Treatment and Stimulation: Add the T-cells to the anti-CD3 coated plate at a density of 1 x 10^5 to 2 x 10^5 cells per well. Add the test HPK1 inhibitor at various concentrations. For co-stimulation, add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.

-

Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[8][15][18][30]

Western Blot for Phosphorylated SLP-76

This method is used to directly assess the inhibition of HPK1's kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Protocol:

-

Cell Treatment and Lysis: Treat Jurkat T-cells or primary human T-cells with the HPK1 inhibitor for a specified time, followed by stimulation with anti-CD3/CD28 antibodies or other stimuli (e.g., H2O2) to activate the TCR signaling pathway. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the band corresponding to pSLP-76 (Ser376) is indicative of HPK1 activity. A loading control, such as total SLP-76 or β-actin, should be used to ensure equal protein loading.[6][11][31][32][33]

In Vivo Syngeneic Mouse Tumor Models

These models are crucial for evaluating the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent host.

Protocol:

-

Cell Line and Animal Model: Select a suitable syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma, CT26 colon carcinoma) and a corresponding immunocompetent mouse strain (e.g., C57BL/6 for MC38, BALB/c for CT26).

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, HPK1 inhibitor as monotherapy, anti-PD-1 antibody as monotherapy, and the combination of the HPK1 inhibitor and anti-PD-1 antibody).

-

Treatment Administration: Administer the HPK1 inhibitor, typically via oral gavage, at a specified dose and schedule. The checkpoint inhibitor is usually administered via intraperitoneal injection.

-

Efficacy Assessment: Measure tumor volumes two to three times per week. The primary endpoint is typically tumor growth inhibition (TGI).

-

Pharmacodynamic and Immune Phenotyping: At the end of the study, tumors and lymphoid organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels in tumor-infiltrating lymphocytes) and detailed immune cell profiling by flow cytometry.[4][19][34]

Conclusion

Targeting HPK1 represents a promising and novel approach in cancer immunotherapy. Its restricted expression in hematopoietic cells and its role as a key negative regulator of T-cell, DC, and B-cell function make it an attractive therapeutic target. Preclinical studies have consistently demonstrated that inhibition of HPK1 can enhance anti-tumor immunity, and early clinical data for several small molecule inhibitors are encouraging. The continued investigation of HPK1 inhibitors, both as monotherapies and in combination with other immunotherapies, holds the potential to broaden the spectrum of patients who can benefit from harnessing the power of their own immune system to fight cancer. The experimental protocols detailed in this guide provide a framework for the further evaluation and development of this exciting class of immuno-oncology agents.

References

- 1. Clinical Trial: NCT04521413 - My Cancer Genome [mycancergenome.org]

- 2. ulab360.com [ulab360.com]

- 3. Clinical Trial: NCT04649385 - My Cancer Genome [mycancergenome.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. ascopubs.org [ascopubs.org]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. ascopubs.org [ascopubs.org]

- 10. beonemedinfo.com [beonemedinfo.com]

- 11. Phospho-SLP-76 (Ser376) (E3G9U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]

- 14. biofeng.com [biofeng.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 17. promega.es [promega.es]

- 18. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ulab360.com [ulab360.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]

- 23. researchgate.net [researchgate.net]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. A Phase 1 Study Investigating the Safety, Tolerability, Pharmacokinetics, and Preliminary Antitumor Activity of HPK1 Inhibitor BGB-15025 Alone and in Combination with Anti-PD-1 Monoclonal Antibody Tislelizumab in Patients with Advanced Solid Tumors [mdanderson.org]

- 27. nimbustx.com [nimbustx.com]

- 28. jitc.bmj.com [jitc.bmj.com]

- 29. ascopubs.org [ascopubs.org]

- 30. Physiological Activation of Human T Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 32. origene.com [origene.com]

- 33. docs.abcam.com [docs.abcam.com]

- 34. reactionbiology.com [reactionbiology.com]

Preclinical Pharmacology of (3S,4R)-GNE-6893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of (3S,4R)-GNE-6893, a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and drug development professionals.

Introduction

This compound is a novel therapeutic agent developed by Genentech for potential applications in cancer immunotherapy.[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[3][4] Inhibition of HPK1 is expected to enhance anti-tumor immunity by amplifying T-cell activation and cytokine production.[1][3] GNE-6893 emerged from a structure-based drug design campaign aimed at identifying potent and selective HPK1 inhibitors with favorable pharmacokinetic properties.[3][5]

Mechanism of Action

GNE-6893 functions as a potent inhibitor of HPK1, a key immunosuppressive enzyme in the TCR signaling pathway.[3] HPK1 negatively regulates T-cell activation by phosphorylating and promoting the degradation of the SLP76 protein, a critical scaffold in the TCR signalosome.[5] By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP76, thereby augmenting TCR signaling, leading to enhanced T-cell proliferation and production of key cytokines such as IL-2, IFN-gamma, and TNF-alpha.[1][4] This mechanism of action suggests its potential utility in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[3][5]

Figure 1: Simplified TCR Signaling Pathway and the Role of GNE-6893.

Biochemical and Cellular Potency

GNE-6893 demonstrates sub-nanomolar biochemical potency against HPK1 and robust activity in cellular assays, confirming its on-target effects.

| Parameter | Value | Assay System |

| HPK1 Ki | < 0.013 nM | HTRF Enzymatic Assay |

| pSLP76 IC50 | 44 nM | Jurkat Cells (anti-CD3/anti-CD28 stimulated) |

| IL-2 EC50 | 6.4 nM | Primary Human T-Cells (anti-CD3/anti-CD28 stimulated) |

| Data sourced from multiple references.[1][6] |

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. GNE-6893 was profiled against a large panel of kinases and demonstrated a high degree of selectivity for HPK1.

| Assay | Results |

| Kinase Panel Screen | 347 out of 356 kinases showed <50% inhibition at 0.1 µM |

| Selectivity Window | >2000-fold biochemical selectivity over other tested kinases |

| Data sourced from a primary publication.[5] |

Of the few kinases that showed some inhibition, full IC50 determination confirmed a significant window of selectivity for HPK1.[5]

Pharmacokinetics

The pharmacokinetic profile of GNE-6893 has been evaluated in several preclinical species, demonstrating its suitability for oral administration. The compound exhibits moderate clearance and good oral bioavailability across species.

| Species | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Mouse | 34 | 1.8 | 1.7 | 37 |

| Rat | 39 | 2.2 | - | 30 |

| Dog | 14 | 2.2 | - | 46 |

| Cynomolgus Monkey | 14 | 1.9 | - | 53 |

| Human (projected) | 5.9 - 6.9 | 2.1 | - | 43 |

| Data compiled from multiple sources.[1][5] |

In Vitro Safety Pharmacology

GNE-6893 has undergone in vitro safety profiling to assess potential off-target liabilities.

| Target/Assay | Result |

| hERG | IC50 = 28 µM |

| CNS/CV/GI Panel | Inhibition of ~50% for 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor at 10 µM |

| Hepatocyte Cytotoxicity | No significant cytotoxicity up to 100 µM |

| Data sourced from a primary publication.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

HPK1 HTRF Enzymatic Assay

The biochemical potency of GNE-6893 against HPK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the HPK1 enzyme. The reaction is typically carried out in the presence of ATP and varying concentrations of the inhibitor. The resulting signal is inversely proportional to the inhibitory activity of the compound.

pSLP76 Cellular Assay

Jurkat cells, a human T-cell leukemia line, were utilized to assess the cellular activity of GNE-6893. Cells were pre-incubated with the compound before stimulation with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway. The level of phosphorylated SLP76 was then quantified, typically by flow cytometry or Western blot, to determine the IC50 of the inhibitor.

Primary Human T-Cell IL-2 Secretion Assay

To evaluate the functional consequence of HPK1 inhibition, primary human T-cells were isolated from peripheral blood. Similar to the pSLP76 assay, the cells were treated with GNE-6893 prior to stimulation. The concentration of secreted IL-2 in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) to determine the EC50 for IL-2 augmentation.

Kinase Selectivity Profiling

The kinase selectivity of GNE-6893 was assessed using a commercially available kinase panel. The compound was tested at a fixed concentration (e.g., 0.1 µM) against a large number of purified kinases. The percent inhibition for each kinase was determined to identify potential off-target activities. Follow-up dose-response curves were generated for any kinases showing significant inhibition to determine their IC50 values.

Pharmacokinetic Studies

In vivo pharmacokinetic studies were conducted in various animal species (mouse, rat, dog, cynomolgus monkey). The compound was administered intravenously and orally to different groups of animals. Blood samples were collected at various time points, and the plasma concentrations of GNE-6893 were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F) were then calculated.

Figure 2: Preclinical Development Workflow for GNE-6893.

Conclusion

This compound is a potent and highly selective HPK1 inhibitor with favorable preclinical pharmacokinetic and in vitro safety profiles.[5] Its ability to enhance T-cell signaling in vitro suggests its potential as a novel cancer immunotherapy agent.[3] The data summarized in this guide provide a comprehensive overview of its preclinical pharmacology, supporting its continued investigation for clinical development.

References

- 1. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GNE-6893 - Page 1 | BioWorld [bioworld.com]

- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

In Vitro Characterization of (3S,4R)-GNE-6893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound enhances T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response. This document provides a comprehensive in vitro characterization of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key immunosuppressive molecule by negatively regulating T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to its degradation and subsequent dampening of the T-cell response.[1] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor immunity.[3] this compound has emerged as a highly potent and selective inhibitor of HPK1, demonstrating significant potential for therapeutic development.[1]

Quantitative Data Summary

The in vitro activity of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency against HPK1

| Parameter | Value |

| Ki | <0.019 nM |

Table 2: Cellular Activity

| Assay | Cell Line | Parameter | Value |

| SLP-76 Phosphorylation | Jurkat cells | IC50 | 44 nM |

| IL-2 Secretion | Primary Human T-cells | EC50 | 6.4 nM |

Table 3: Kinase Selectivity

| Panel Size | Concentration | Results |

| 356 Kinases | 0.1 µM | 347 out of 356 kinases showed <50% inhibition |

Table 4: In Vitro Safety Profile

| Target | IC50 |

| hERG | 28 µM |

| Nav1.5 | >10 µM |

| CaV1.2 | >10 µM |

Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits HPK1, thereby promoting T-cell activation.

General Experimental Workflow for In Vitro Characterization

The diagram below outlines a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

Caption: A generalized workflow for the in vitro characterization of this compound, from initial biochemical assays to cellular and safety profiling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information from published literature on HPK1 inhibitors.

HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the biochemical potency (Ki) of this compound against purified HPK1 enzyme.

Materials:

-

Recombinant human HPK1 enzyme

-

ULight™-labeled peptide substrate (e.g., ULight™-MARCKS)

-

Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-MARCKS)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (serial dilutions)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of HPK1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the Europium-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the Ki value by fitting the data to the appropriate binding isotherm.

Jurkat Cell-Based SLP-76 Phosphorylation Assay

Objective: To measure the inhibitory effect (IC50) of this compound on the phosphorylation of SLP-76 in a cellular context.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound (serial dilutions)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture Jurkat cells to the desired density.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-SLP-76, total SLP-76, and a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.

-

Determine the IC50 value by plotting the normalized signal against the compound concentration and fitting to a four-parameter logistic curve.

Primary Human T-Cell IL-2 Secretion Assay

Objective: To assess the functional consequence of HPK1 inhibition by measuring the enhancement of IL-2 secretion (EC50) from primary human T-cells.

Materials:

-

Primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs)

-

T-cell activation medium (e.g., RPMI-1640, 10% FBS, IL-2)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

-

This compound (serial dilutions)

-

Human IL-2 ELISA kit or HTRF kit

-

96-well cell culture plates

Procedure:

-

Isolate primary human T-cells from healthy donor PBMCs.

-

Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add serial dilutions of this compound to the wells.

-

Add soluble anti-CD28 antibody to stimulate the T-cells.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using an ELISA or HTRF assay according to the manufacturer's instructions.

-

Determine the EC50 value by plotting the IL-2 concentration against the compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1 with robust cellular activity. The in vitro data strongly support its mechanism of action in enhancing T-cell activation by blocking the negative regulatory function of HPK1. Its favorable kinase selectivity and in vitro safety profile make it a compelling candidate for further preclinical and clinical development in the field of cancer immunotherapy. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other HPK1 inhibitors.

References

- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Fragment-Based Discovery of Novel HPK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fragment-based discovery of novel inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune response. This document details the core principles, experimental methodologies, and data supporting the development of HPK1 inhibitors as a promising strategy in immuno-oncology.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell and B-cell receptor signaling pathways.[2][3] By dampening the activation of immune cells, HPK1 can inadvertently hinder the body's natural anti-tumor immune response.[1][4] The inhibition of HPK1 is therefore being explored as a therapeutic strategy to enhance immune surveillance and fight cancer.[4][5]

Pharmacological or genetic inactivation of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity.[4][5] This has spurred significant interest in the discovery and development of small molecule inhibitors of HPK1. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach to identify novel chemical scaffolds for potent and selective HPK1 inhibitors.[6][7]

The HPK1 Signaling Pathway

HPK1 acts as a brake on the immune response following T-cell or B-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT signalosome, a critical signaling hub.[2][5] Once activated, HPK1 phosphorylates key downstream adaptor proteins, primarily SLP-76 at the serine 376 residue in T-cells.[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the destabilization of the SLP-76-LAT interaction and subsequent attenuation of the signaling cascade.[2] A similar mechanism occurs in B-cells, where HPK1 phosphorylates the SLP-76 homolog, BLNK.[2][4]

The ultimate effect of HPK1 activity is the downregulation of key pro-inflammatory pathways, including the AP-1 and NF-κB signaling pathways, leading to reduced cytokine production and T-cell proliferation.[3][4]

Caption: HPK1 negatively regulates T-cell signaling.

Fragment-Based Discovery Workflow for HPK1 Inhibitors

Fragment-based drug discovery (FBDD) begins with the screening of a library of low molecular weight compounds (fragments) to identify weak binders to the target protein.[6] These initial "hits" are then optimized into more potent lead compounds through structure-guided medicinal chemistry.[7]

Caption: A typical workflow for fragment-based drug discovery.

Quantitative Data for Novel HPK1 Inhibitors

The following tables summarize the inhibitory potencies of various HPK1 inhibitors discovered through different screening methodologies, including fragment-based and structure-based virtual screening approaches.

Table 1: Inhibitory Activity of HPK1 Inhibitors from Virtual Screening [8][9]

| Compound ID | Method of Discovery | IC50 (µM) |

| M074-2865 | Structure-Based Virtual Screening | 2.93 ± 0.09 |

| 2395-0114 | Structure-Based Virtual Screening | 14.27 ± 1.07 |

| V030-2005 | Structure-Based Virtual Screening | 10.33 ± 0.76 |

| 8016-1815 | Structure-Based Virtual Screening | 8.87 ± 0.35 |

| V014-4726 | Structure-Based Virtual Screening | 11.53 ± 0.58 |

Table 2: Inhibitory Activity of HPK1 Inhibitors from Virtual and In Vitro Screening [10][11]

| Compound ID | Method of Discovery | IC50 (µM) |

| ISR-05 | Structure-Based Virtual Screening | 24.2 ± 5.07 |

| ISR-03 | Structure-Based Virtual Screening | 43.9 ± 0.134 |

Table 3: Potent HPK1 Inhibitors from Various Discovery Campaigns [8]

| Compound ID | Reported IC50/Ki |

| Sunitinib | Ki ≈ 10 nM |

| GNE-1858 | IC50 = 1.9 nM |

| XHS (piperazine analog) | IC50 = 2.6 nM |

| Compound K (BMS) | IC50 = 2.6 nM |

| Compound 22 (diaminopyrimidine carboxamide) | IC50 = 0.061 nM |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of HPK1 inhibitors. Below are protocols for key experiments cited in the literature.

Structure-Based Virtual Screening

This protocol outlines a typical workflow for identifying novel HPK1 inhibitor hits from large compound databases.[8][10]

-

Protein Preparation : The 3D crystal structure of HPK1 is obtained from the Protein Data Bank (e.g., PDB ID: 7R9T). The structure is prepared using tools like the Protein Preparation Wizard in Schrödinger software to add hydrogens, remove water molecules, and optimize the hydrogen bond network.[10]

-

Ligand Preparation : Commercially available compound libraries (e.g., ASINEX, OTAVA, ChemDiv) are prepared.[8][10] This involves generating 3D conformers, assigning correct protonation states at physiological pH (e.g., using LigPrep), and filtering based on drug-like properties (e.g., Lipinski's rule of five).[10][12]

-

Glide Docking : A multi-stage docking protocol is employed.[8][12]

-

High-Throughput Virtual Screening (HTVS) : The library is rapidly docked into the ATP-binding site of HPK1. The top-ranking 10% of molecules are advanced.[8][12]

-

Standard Precision (SP) : The subset of molecules from HTVS undergoes a more accurate docking calculation. The top 10% are again selected.[8][12]

-

Extra Precision (XP) : The final set of molecules is docked with the highest precision to provide the most accurate scoring and ranking.[8][12]

-

-

Post-Docking Analysis : The top-ranked poses are visually inspected for key interactions with hinge region residues (e.g., Glu92, Cys94).[8] Binding free energy calculations (e.g., Prime MM-GBSA) can be used to further refine the selection of candidate compounds for experimental testing.[8]

In Vitro Kinase Inhibition Assays

These assays are essential for confirming the inhibitory activity of hit compounds against the HPK1 enzyme.

A. Radiometric HotSpot™ Kinase Assay [10][13]

-

Reaction Setup : The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT), recombinant human HPK1 enzyme, a substrate (e.g., Myelin Basic Protein), and the test compound at various concentrations.[13][14]

-

Initiation : The kinase reaction is initiated by adding ³³P-γ-ATP. The plate is incubated at room temperature for a specified time (e.g., 2 hours).[13]

-

Quenching and Detection : The reaction is stopped, and the amount of incorporated radiolabeled phosphate into the substrate is quantified using a P81 filter-binding method and a scintillation counter.[13]

-

Data Analysis : The percentage of remaining kinase activity relative to a DMSO control is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

B. Caliper Mobility Shift Assay (MSA) [8]

-

Reaction Setup : Similar to the radiometric assay, the reaction mixture includes the HPK1 enzyme, a fluorescently labeled peptide substrate, ATP, and the inhibitor in a buffer solution.[8][14]

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 3 hours).[14]

-

Detection : The reaction is quenched, and the phosphorylated and unphosphorylated peptide substrates are separated by capillary electrophoresis on a microfluidic chip (e.g., Caliper LabChip EZ Reader). The amounts of each are quantified by fluorescence.[14]

-

Data Analysis : The conversion of substrate to product is used to determine the level of kinase inhibition and to calculate IC50 values.[14]

Cell-Based Assays

Cellular assays are critical for evaluating the efficacy of inhibitors in a more physiologically relevant context.

A. Phospho-SLP-76 (pSLP-76) Assay in PBMCs [15]

-

Cell Isolation : Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

-

Treatment and Stimulation : PBMCs are treated with various concentrations of the HPK1 inhibitor. T-cell activation is then stimulated using anti-CD3 and anti-CD28 antibodies.

-

Lysis and Detection : After stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) are quantified. This can be done using various methods, such as Western blotting, flow cytometry, or sensitive immunoassays like Single Molecule Array (SiMoA).[15]

-

Data Analysis : The reduction in pSLP-76 levels in the presence of the inhibitor indicates target engagement in a cellular setting.

B. IL-2 Secretion Assay [14][15]

-

Cell Culture : Jurkat T-cells or primary human T-cells are cultured and treated with the HPK1 inhibitor.[14]

-

Stimulation : The T-cells are stimulated to produce Interleukin-2 (IL-2) using anti-CD3/anti-CD28 antibodies or other stimuli.

-

Quantification : After an incubation period (e.g., 48 hours), the cell culture supernatant is collected. The concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.[14]

-

Data Analysis : An increase in IL-2 production in the presence of the inhibitor demonstrates a functional reversal of HPK1-mediated immune suppression.

Conclusion

The fragment-based discovery approach, often complemented by structure-based virtual screening, has proven to be a successful strategy for identifying novel and potent HPK1 inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field. The continued development of selective HPK1 inhibitors holds significant promise for enhancing anti-tumor immunity and represents a valuable addition to the landscape of cancer immunotherapy.

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors | Semantic Scholar [semanticscholar.org]

(3S,4R)-GNE-6893: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[4][5] By inhibiting HPK1, GNE-6893 enhances T-cell activation and cytokine production, making it a promising candidate for cancer immunotherapy.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound.

Chemical Properties and Structure

This compound is an off-white to light yellow solid.[1][6] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (220.52 mM), requiring sonication for complete dissolution.[1][7]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,4S)-4-methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][8][9]oxazin-7-yl)isoquinolin-3-yl)carbamate | N/A |

| Molecular Formula | C23H24FN5O4 | [1][6] |

| Molecular Weight | 453.47 g/mol | [1][6] |

| CAS Number | 2415374-97-7 | [6] |

| SMILES String | FC1=C(N)C(C=NC(NC(O[C@H]2--INVALID-LINK--C)=O)=C3)=C3C=C1C4=CN=C(OCCN5)C5=C4C | [6] |

| Appearance | Off-white to light yellow solid | [1][6] |

| Solubility | DMSO: 100 mg/mL (220.52 mM) | [1] |

Signaling Pathway

HPK1 is a crucial negative regulator of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[8][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thus attenuating the T-cell response.[10][11]

This compound acts as a potent inhibitor of HPK1's kinase activity. By blocking HPK1, GNE-6893 prevents the phosphorylation and subsequent degradation of SLP-76. This leads to a sustained TCR signal, enhanced T-cell activation, and increased production of effector cytokines such as Interleukin-2 (IL-2).[2]

Caption: HPK1 signaling pathway and inhibition by GNE-6893.

Experimental Protocols

Chemical Synthesis

A convergent synthesis for this compound has been reported, which involves a Palladium-catalyzed functionalization of a tetrasubstituted isoquinoline.[1] While a detailed, step-by-step protocol is not publicly available, the key synthetic strategies are outlined below.

Key Synthetic Steps:

-

Biocatalytic Resolution: Production of the chiral intermediate (3R,4S)-4-methyltetrahydrofuran-3-ol.

-

Suzuki-Miyaura Cross-Coupling: Coupling of key building blocks.

-

C-N Coupling: Formation of a crucial carbon-nitrogen bond.

-

Carbamate Formation: Final construction of the carbamate moiety.

Caption: Overview of the synthetic workflow for GNE-6893.

Biological Assays

1. Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This assay is used to determine the cellular potency of this compound by measuring the inhibition of HPK1-mediated phosphorylation of its substrate, SLP-76.

-

Cell Line: Jurkat T-cells are commonly used as they endogenously express the TCR signaling components.

-

Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway and induce HPK1 activity.

-

Treatment: Jurkat cells are pre-incubated with varying concentrations of this compound before stimulation.

-

Detection: The level of phosphorylated SLP-76 (at Serine 376) is quantified using methods such as:

-

Analysis: The IC50 value, the concentration of GNE-6893 that inhibits SLP-76 phosphorylation by 50%, is calculated from the dose-response curve. GNE-6893 potently inhibits the phosphorylation of SLP76 with an IC50 of 44 nM in a Jurkat cell assay.[3]

2. IL-2 Secretion Assay in Primary Human T-Cells

This functional assay assesses the ability of this compound to enhance T-cell effector function by measuring the secretion of IL-2.

-

Cell Source: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies.

-

Treatment: T-cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are cultured for a period of 24 to 72 hours to allow for IL-2 production and secretion.

-

Detection: The concentration of IL-2 in the cell culture supernatant is measured using:

-

ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying cytokine levels.

-

Cytometric Bead Array (CBA): Allows for the simultaneous measurement of multiple cytokines.

-

-

Analysis: The EC50 value, the concentration of GNE-6893 that induces a half-maximal increase in IL-2 secretion, is determined. This compound potently elevates IL-2 secretion with an EC50 of 6.4 nM in primary human T-cells stimulated with anti-CD3 and anti-CD28.[3]

Caption: Workflow for key biological assays of GNE-6893.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1 with promising applications in cancer immunotherapy. Its well-defined mechanism of action, involving the enhancement of T-cell receptor signaling, provides a strong rationale for its further development. The information presented in this guide on its chemical properties, structure, and biological evaluation methods serves as a valuable resource for researchers in the field of drug discovery and immunology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]

- 3. GNE-6893 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SLP-76 SH2 domain is required for T cell development and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. THUNDER™ Phospho-SLP-76 (S376) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]

- 13. THUNDER™ Phospho-SLP-76 (S376) + Total SLP-76 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]

Methodological & Application

Application Notes and Protocols for (3S,4R)-GNE-6893: A Potent and Selective HPK1 Inhibitor

(3S,4R)-GNE-6893 is a highly potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response. These characteristics make this compound a promising candidate for cancer immunotherapy.[1][2]

This document provides detailed in vitro assay protocols to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the in vitro activity of this compound in key biochemical and cellular assays.

| Assay Type | Target/Endpoint | Cell Line/System | Key Parameter | Value | Reference |

| Biochemical Assay | HPK1 Kinase Activity | Recombinant HPK1 | Ki | < 0.019 nM | [4] |

| Biochemical Assay | HPK1 Kinase Activity | HTRF Enzymatic Assay | IC50 | < 0.023 nM | [1] |

| Cellular Assay | SLP76 Phosphorylation | Jurkat T-cells | IC50 | 44 nM | [4] |

| Cellular Assay | IL-2 Secretion | Primary Human T-cells | EC50 | 6.4 nM | [4] |

| Cellular Assay | SLP76 Phosphorylation | Human Whole Blood | IC50 | 320 nM | [5] |

Signaling Pathway

HPK1 is a central node in the T-cell receptor signaling pathway, acting as a negative feedback regulator. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[2][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[6][7] this compound inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to sustained T-cell activation and enhanced IL-2 production.

Experimental Protocols

HPK1 Enzymatic Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against HPK1.

Workflow:

References

- 1. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3S,4R)-GNE-6893, a Potent HPK1 Inhibitor

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3][4][5] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition leads to the augmentation of immune function.[1][5] Consequently, this compound has therapeutic potential in cancer immunotherapy.[1][2] These application notes provide detailed protocols for cell-based assays to determine the activity of this compound by measuring its effects on downstream signaling events in T-cells.

Mechanism of Action

HPK1 is a serine/threonine kinase that, upon TCR activation, phosphorylates and leads to the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[1] SLP76 is a critical scaffold protein in the TCR signaling cascade. By inhibiting HPK1, this compound prevents the degradation of SLP76, thereby amplifying TCR signaling and enhancing T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1][4]

Signaling Pathway Diagram

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Ki | <0.019 nM | Biochemical Assay | [4] |

| SLP76 Phosphorylation IC50 | 44 nM | Jurkat cells | [4] |

| IL-2 Secretion EC50 | 6.4 nM | Primary Human T-cells | [4] |

Experimental Protocols

Protocol 1: Determination of SLP76 Phosphorylation Inhibition in Jurkat Cells

This assay measures the ability of this compound to inhibit the phosphorylation of SLP76 in Jurkat cells, a human T-lymphocyte cell line, following T-cell receptor stimulation.

Materials:

-

Jurkat E6.1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

DMSO (vehicle control)

-

Anti-CD3 antibody (clone UCHT1)